N-cyclohexyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Description
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Properties
IUPAC Name |
N-cyclohexyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O2S/c1-24-11-13-25(14-12-24)26-18-10-6-5-9-17(18)20(23-21(26)28)29-15-19(27)22-16-7-3-2-4-8-16/h16H,2-15H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUAHTVVIDAUAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is FtsZ , a key functional protein involved in bacterial cell division. FtsZ plays a crucial role in forming the Z-ring, which initiates cytokinesis by recruiting other cell division proteins. By disrupting FtsZ function, this compound interferes with bacterial cell division, ultimately inhibiting bacterial growth.
Pharmacokinetics
Let’s talk about ADME (Absorption, Distribution, Metabolism, and Excretion):
Biological Activity
N-cyclohexyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described with the following structural features:
- Molecular Formula : CHNOS
- Molecular Weight : 372.52 g/mol
- Chemical Structure : It contains a cyclohexyl group, a piperazine moiety, and a tetrahydroquinazoline core linked through a sulfanyl acetamide functional group.
Interaction with Biological Targets
This compound is believed to exert its biological effects primarily through interaction with specific receptors and enzymes. Preliminary studies suggest it may act on:
- G Protein-Coupled Receptors (GPCRs) : These are pivotal in various signaling pathways and could be potential targets for this compound.
- Enzymatic Pathways : The compound may inhibit or modulate key enzymes involved in cellular signaling and metabolism.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Initial studies have shown that it possesses antibacterial properties against certain strains of bacteria.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
- Cytotoxic Effects : The compound has demonstrated cytotoxicity in various cancer cell lines, suggesting potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF7 | 15.0 |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of this compound on human breast cancer cells (MCF7). The findings indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The results showed significant inhibition of bacterial growth at lower concentrations compared to traditional antibiotics, suggesting its potential role as an alternative therapeutic agent.
Preparation Methods
Stepwise Preparation Methods
Synthesis of 5,6,7,8-Tetrahydroquinazolin-2-one
The tetrahydroquinazolinone core is typically synthesized via cyclocondensation. A representative protocol involves:
Reagents :
- Cyclohexanone (1.0 equiv)
- Guanidine hydrochloride (1.2 equiv)
- Sodium ethoxide (2.0 equiv) in absolute ethanol
Procedure :
- Cyclohexanone and guanidine hydrochloride are refluxed in ethanol with NaOEt as base at 78°C for 12 hours.
- The mixture is cooled to 0°C, acidified with HCl (1M), and extracted with ethyl acetate.
- Crystallization from ethanol/water (3:1) yields 5,6,7,8-tetrahydroquinazolin-2-one as white crystals (Yield: 68-72%).
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | 78°C (reflux) |
| Reaction Time | 12 hours |
| Solvent System | Ethanol |
| Purification | Crystallization |
Introduction of 4-Methylpiperazin-1-yl Group
Functionalization at position 1 employs nucleophilic aromatic substitution (SNAr):
Reagents :
- Tetrahydroquinazolin-2-one (1.0 equiv)
- 1-Methylpiperazine (3.0 equiv)
- Potassium carbonate (2.5 equiv) in DMF
Procedure :
- The quinazolinone is suspended in anhydrous DMF under N₂ atmosphere.
- 1-Methylpiperazine and K₂CO₃ are added sequentially.
- The reaction is heated to 110°C for 24 hours, followed by aqueous workup and column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) to isolate 1-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-one (Yield: 58-63%).
Optimization Notes :
- Excess 1-methylpiperazine drives reaction completion
- DMF enhances nucleophilicity of piperazine nitrogen
- Higher temperatures reduce reaction time but may promote side reactions
Thioether Formation at Position 4
Sulfur incorporation utilizes a two-step halogenation-thiolation sequence:
Chlorination
Reagents :
- POCl₃ (5.0 equiv)
- N,N-Diethylaniline (catalytic)
Procedure :
- The piperazinyl-quinazolinone is refluxed in POCl₃ for 6 hours.
- Excess POCl₃ is removed under vacuum, yielding 4-chloro-1-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-one as a hygroscopic solid (Yield: 89-94%).
Thiolation
Reagents :
- 4-Chloro intermediate (1.0 equiv)
- Potassium thioacetate (1.5 equiv) in DMSO
Procedure :
Acetamide Side Chain Attachment
The final step employs carbodiimide-mediated coupling:
Reagents :
- 4-Mercapto intermediate (1.0 equiv)
- N-Cyclohexyl-2-chloroacetamide (1.2 equiv)
- EDCI (1.5 equiv), HOBt (1.5 equiv) in DCM
Procedure :
- The thiol and chloroacetamide are dissolved in DCM with EDCI/HOBt.
- Stirred at room temperature for 16 hours.
- Washed with NaHCO₃ (5%), dried (MgSO₄), and purified by HPLC to yield target compound (Yield: 65-70%).
Critical Considerations :
- EDCI/HOBt system prevents racemization
- DCM minimizes side reactions compared to polar aprotic solvents
- Strict moisture control essential for coupling efficiency
Analytical Characterization Data
Key spectroscopic properties of intermediates and final product:
| Compound Stage | ¹H NMR (δ, ppm) | MS (m/z) [M+H]+ |
|---|---|---|
| Tetrahydroquinazolinone | 1.65-1.78 (m, 4H), 2.45 (t, 2H) | 163.1 |
| Piperazinyl Derivative | 2.30 (s, 3H), 2.50-2.65 (m, 8H) | 277.2 |
| 4-Mercapto Intermediate | 3.10 (s, 1H, SH) | 293.1 |
| Final Product | 1.20-1.45 (m, 10H, cyclohexyl) | 446.3 |
Industrial-Scale Considerations
For potential manufacturing, several adaptations are recommended:
Continuous Flow Synthesis :
Catalytic Amination :
Green Chemistry Approaches :
Challenges and Optimization Opportunities
Yield-Limiting Steps
Thiolation reaction (Step 2.3.2): Oxidation of -SH group during workup
Solution : Add antioxidant (e.g., ascorbic acid) to quench reactionFinal coupling (Step 2.4): Competing hydrolysis of chloroacetamide
Solution : Use molecular sieves to scavenge H₂O
Purification Complexities
- Piperazinyl intermediates exhibit high polarity, complicating chromatographic separation
Alternative : Switch from silica to reverse-phase C18 columns for better resolution
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-cyclohexyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide to achieve high purity and yield?
- Methodology :
- Use multi-step organic reactions with careful control of reaction conditions (temperature, solvent polarity, pH). For example, highlights the need for inert atmospheres to prevent oxidation of intermediates.
- Employ chromatography (e.g., flash column chromatography) for intermediate purification, as noted in .
- Optimize stoichiometric ratios of reactants, particularly for sulfanyl-acetamide coupling steps (refer to similar protocols in ).
- Validate purity via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Analyze proton (¹H) and carbon (¹³C) environments to verify substituent positions (e.g., cyclohexyl and tetrahydroquinazolinyl groups) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns ().
- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated in related compounds ().
Q. How should researchers design experiments to assess the compound’s solubility and stability under physiological conditions?
- Methodology :
- Use polar solvents (e.g., DMSO, ethanol) for solubility screening, as suggested in .
- Conduct accelerated stability studies under varying pH (3–9) and temperatures (4°C–40°C) to identify degradation pathways (e.g., hydrolysis of the acetamide group) .
- Monitor stability via UV-Vis spectroscopy and HPLC to quantify degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy for this compound?
- Methodology :
- Perform ADME (Absorption, Distribution, Metabolism, Excretion) profiling: Use Caco-2 cell assays for intestinal permeability and liver microsomes for metabolic stability ( ).
- Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding affinity discrepancies .
- Adjust formulation strategies (e.g., nanoparticle encapsulation) to enhance bioavailability, as seen in structurally related quinazoline derivatives ().
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound against specific enzyme targets?
- Methodology :
- Synthesize analogs with modifications to the 4-methylpiperazinyl or tetrahydroquinazolinone moieties ().
- Use molecular docking and molecular dynamics simulations to predict binding modes with targets (e.g., kinases, GPCRs) .
- Validate predictions via enzymatic assays (e.g., IC₅₀ determinations) and compare with control compounds ().
Q. How can researchers address batch-to-batch variability in bioactivity data during preclinical studies?
- Methodology :
- Implement Quality by Design (QbD) principles: Define critical process parameters (CPPs) during synthesis (e.g., reaction time, catalyst loading) .
- Use Design of Experiments (DoE) to statistically optimize reaction conditions ().
- Standardize bioassays with internal controls (e.g., reference inhibitors) and replicate experiments across independent batches .
Q. What advanced techniques are recommended for identifying off-target interactions of this compound?
- Methodology :
- Chemical Proteomics : Use affinity-based pull-down assays with biotinylated analogs to capture interacting proteins ( ).
- Kinome-Wide Profiling : Screen against kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify unintended targets .
- Transcriptomics : Analyze gene expression changes in treated cell lines to infer off-target pathways ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
